Methyl 4-[6-amino-3-(5-chlorothiophen-2-yl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate
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Overview
Description
METHYL 4-[6-AMINO-3-(5-CHLOROTHIOPHEN-2-YL)-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyranopyrazole core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of METHYL 4-[6-AMINO-3-(5-CHLOROTHIOPHEN-2-YL)-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyranopyrazole core, followed by the introduction of various substituents. Common reagents used in the synthesis include aldehydes, malononitrile, and thiophene derivatives. Reaction conditions often involve refluxing in solvents like ethanol or methanol, with catalysts such as piperidine .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the cyano and amino groups.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts. Major products formed from these reactions depend on the specific substituents and reaction conditions .
Scientific Research Applications
METHYL 4-[6-AMINO-3-(5-CHLOROTHIOPHEN-2-YL)-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its potential use in developing new therapeutic agents.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of METHYL 4-[6-AMINO-3-(5-CHLOROTHIOPHEN-2-YL)-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in various biological pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to METHYL 4-[6-AMINO-3-(5-CHLOROTHIOPHEN-2-YL)-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE include other pyranopyrazole derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and chemical properties. Some examples include:
- METHYL 4-[6-AMINO-3-(5-METHYLTHIOPHEN-2-YL)-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE
- METHYL 4-[6-AMINO-3-(5-BROMOTHIOPHEN-2-YL)-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE
These compounds are unique due to their specific substituents, which can significantly impact their reactivity and biological activity .
Properties
Molecular Formula |
C19H13ClN4O3S |
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Molecular Weight |
412.8 g/mol |
IUPAC Name |
methyl 4-[6-amino-3-(5-chlorothiophen-2-yl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate |
InChI |
InChI=1S/C19H13ClN4O3S/c1-26-19(25)10-4-2-9(3-5-10)14-11(8-21)17(22)27-18-15(14)16(23-24-18)12-6-7-13(20)28-12/h2-7,14H,22H2,1H3,(H,23,24) |
InChI Key |
NSKLYFQNEZAPKD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(S4)Cl)N)C#N |
Origin of Product |
United States |
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